Cas no 65686-80-8 (1-Propanone, 2,2,3,3,3-pentafluoro-1-phenyl-, oxime)

1-Propanone, 2,2,3,3,3-pentafluoro-1-phenyl-, oxime structure
65686-80-8 structure
Product Name:1-Propanone, 2,2,3,3,3-pentafluoro-1-phenyl-, oxime
CAS No:65686-80-8
MF:C9H6F5NO
MW:239.142059803009
CID:397416
PubChem ID:71375429
Update Time:2025-04-19

1-Propanone, 2,2,3,3,3-pentafluoro-1-phenyl-, oxime Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 2,2,3,3,3-pentafluoro-1-phenyl-, oxime
    • N-(2,2,3,3,3-pentafluoro-1-phenylpropylidene)hydroxylamine
    • LIIIXURRQRBKTB-UHFFFAOYSA-N
    • 65686-80-8
    • SCHEMBL9799521
    • DTXSID30798165
    • Inchi: 1S/C9H6F5NO/c10-8(11,9(12,13)14)7(15-16)6-4-2-1-3-5-6/h1-5,16H
    • InChI Key: LIIIXURRQRBKTB-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(C(C1C=CC=CC=1)=NO)F

Computed Properties

  • Exact Mass: 239.03698
  • Monoisotopic Mass: 239.03695463g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.7
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59
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